N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide
Description
N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(12-5-2-1-3-6-12)19-13-7-4-8-14(9-13)20-24(22,23)15-10-17-18-11-15/h1-11,20H,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJUVOSMRUUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The pyrazole ring can also be synthesized via the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by oxidation .
The sulfonylation of the pyrazole ring is achieved by reacting the pyrazole with sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated pyrazole with 3-aminophenylbenzamide under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazole oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, sulfides, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole and 1H-pyrazolo[3,4-b]pyridines.
Sulfonylamino compounds: Compounds containing sulfonylamino groups, such as sulfonylureas.
Uniqueness
N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide is unique due to the combination of its pyrazole ring, sulfonyl group, and benzamide moiety. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
